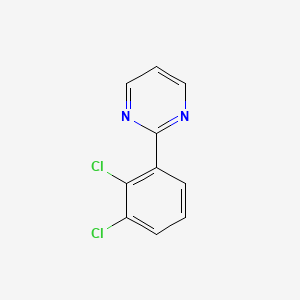

2-(2,3-Dichlorophenyl)pyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H6Cl2N2 |

|---|---|

Molecular Weight |

225.07 g/mol |

IUPAC Name |

2-(2,3-dichlorophenyl)pyrimidine |

InChI |

InChI=1S/C10H6Cl2N2/c11-8-4-1-3-7(9(8)12)10-13-5-2-6-14-10/h1-6H |

InChI Key |

ZOHVQMLLHKNKAK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=NC=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 2,3 Dichlorophenyl Pyrimidine and Analogous Systems

Targeted Synthetic Routes for Dichlorophenyl-Substituted Pyrimidines

Catalytic Systems in the Synthesis of 2-(2,3-Dichlorophenyl)pyrimidine

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is the conventional approach for the Suzuki-Miyaura coupling. This method relies on soluble palladium complexes that effectively facilitate the reaction in the liquid phase.

Detailed research findings indicate that catalysts such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and Palladium(II) acetate (B1210297) (Pd(OAc)₂) are highly effective. mdpi.comnih.gov These catalysts are often used in conjunction with phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) or more sterically hindered and electron-rich phosphines, which can enhance catalytic activity, particularly with less reactive chloro-aromatics. nih.govorganic-chemistry.org The choice of base and solvent is also critical, with combinations like potassium carbonate in a dioxane/water mixture being common. mdpi.comresearchgate.net

A domino reaction involving a 1,3-dipolar cycloaddition followed by ring-opening and substitution has also been noted for creating complex pyrimidine (B1678525) derivatives, though this is a more specialized approach. nih.gov

Table 1: Representative Homogeneous Catalytic Systems for Suzuki-Miyaura Coupling This table illustrates common components used in the homogeneous catalytic synthesis of aryl-pyrimidines.

| Catalyst Precursor | Ligand | Base | Solvent System | Reference |

| Pd(PPh₃)₄ | (none added) | K₂CO₃ | Dioxane / H₂O | mdpi.com |

| Pd(OAc)₂ | PPh₃ | K₃PO₄ | Toluene | |

| Pd₂(dba)₃ | P(t-Bu)₃ | KF | THF | nih.gov |

| PdCl₂(PPh₃)₂ | (none added) | K₂CO₃ | Dioxane / H₂O | researchgate.net |

Heterogeneous and Nanocatalysis

To address the challenges of catalyst separation and recycling associated with homogeneous systems, significant research has focused on heterogeneous and nanocatalysis. In this approach, the palladium catalyst is immobilized on a solid support, allowing for easy removal from the reaction mixture, often by simple filtration or magnetic separation.

Magnetic nanoparticles have emerged as a particularly effective support material. nih.gov These catalysts typically consist of a magnetic core, such as iron oxide (Fe₃O₄), coated with a protective layer (e.g., silica, SiO₂) and functionalized to anchor palladium nanoparticles. researchgate.netfrontiersin.orgorganic-chemistry.org This design combines high catalytic activity, owing to the large surface area of the nanoparticles, with the superparamagnetic properties of the core, which enables the catalyst to be recovered with an external magnet and reused for multiple reaction cycles with minimal loss of activity. researchgate.netnih.gov

Other solid supports include polymers and palladium on carbon (Pd/C), which also facilitate catalyst recovery and reuse, contributing to a more sustainable synthetic process. mdpi.com

Table 2: Examples of Heterogeneous and Nanocatalysts in Suzuki-Miyaura Reactions This table showcases various supported palladium catalysts and their effectiveness in terms of yield and reusability.

| Catalyst | Support Material | Key Features | Yield (%) | Recyclability (Cycles) | Reference |

| Pd-AcAc-Am-Fe₃O₄@SiO₂ | Amine-functionalized silica-coated magnetic nanoparticles | Magnetically separable, high activity in water | High | ≥ 6 | researchgate.net |

| Fe₃O₄@PMO/SB-Pd | Periodic mesoporous organosilica on magnetic nanoparticles | High efficiency under ultrasonic conditions, water solvent | High | Multiple | frontiersin.org |

| Pd@IO-Chitosan | Magnetic Chitosan | Biopolymer support, very low catalyst loading needed | > 99 | ≥ 12 | nih.gov |

Green Chemistry Principles in Synthetic Design

The synthesis of this compound can be designed to align with the principles of green chemistry, aiming to reduce environmental impact and improve efficiency.

Another key principle is the use of environmentally benign solvents. Many modern Suzuki coupling procedures have been optimized to work in water or aqueous-organic solvent mixtures. mdpi.comresearchgate.netnih.gov Water is a desirable solvent as it is non-toxic, non-flammable, and inexpensive.

Furthermore, the application of microwave irradiation offers a significant green advantage over conventional heating. eurekaselect.com Microwave-assisted synthesis can dramatically shorten reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles by minimizing the formation of byproducts. mdpi.commdpi.comresearchgate.net This increased energy efficiency contributes to a more sustainable process. researchgate.net

Optimization of Reaction Conditions and Yields

Achieving a high yield of pure this compound requires careful optimization of several reaction parameters. The interplay between the catalyst, base, solvent, temperature, and reaction time is crucial for maximizing the efficiency of the Suzuki-Miyaura coupling.

Catalyst and Ligand Selection: While standard catalysts like Pd(PPh₃)₄ are effective, the use of specialized, bulky, and electron-rich phosphine ligands can significantly enhance reaction rates and yields, especially when using less reactive substrates like aryl chlorides. nih.govorganic-chemistry.org The catalyst loading is also optimized; while lower loading is economically and environmentally preferable, a sufficient amount is needed to drive the reaction to completion in a reasonable time. mdpi.com

Solvent and Base Combination: The choice of solvent affects the solubility of the reactants and the catalyst's stability and activity. Studies show that mixtures of an organic solvent like dioxane or THF with water often provide the best results, as water can aid in the dissolution of the base and the boronate salt. mdpi.com The base (e.g., K₂CO₃, Na₂CO₃, KF, K₃PO₄) is essential for activating the boronic acid for the transmetalation step, and its strength and concentration must be optimized. mdpi.comnih.govnih.gov

Temperature and Reaction Time: Temperature is a critical factor. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition or the formation of unwanted side products. mdpi.com A thorough screening is often performed to find the optimal temperature that provides a high yield in the shortest possible time. Microwave-assisted protocols have proven highly effective, allowing reactions to be completed in as little as 15-20 minutes at temperatures around 100-120 °C. mdpi.commdpi.com

Table 3: Interactive Data on Optimization of Suzuki Coupling for a 2,4-Dichloropyrimidine (B19661) System This table, based on data for a model reaction of 2,4-dichloropyrimidine with phenylboronic acid, illustrates how varying reaction conditions can impact product yield. This serves as a guide for optimizing the synthesis of the target compound. mdpi.com

| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |

| Solvent (Dioxane:H₂O) | 1:2 | 1:1 | 2:1 | 3:1 |

| Yield (%) | 71% | 75% | 80% | 77% |

| Temperature (°C) | 80 | 100 | 120 | 140 |

| Yield (%) | 65% | 81% | 79% | 75% |

| Reaction Time (min) | 5 | 10 | 15 | 20 |

| Yield (%) | 70% | 75% | 81% | 81% |

| Catalyst Loading (mol%) | 0.25 | 0.5 | 1.0 | 2.0 |

| Yield (%) | 72% | 81% | 80% | 81% |

Data adapted from a study on a closely related system to demonstrate optimization principles. Optimal conditions from the study are highlighted in bold.

Elucidation of Reaction Mechanisms and Kinetics for 2 2,3 Dichlorophenyl Pyrimidine Synthesis

Mechanistic Pathways of Key Pyrimidine-Forming Reactions

The formation of the pyrimidine (B1678525) ring, the core structure of 2-(2,3-Dichlorophenyl)pyrimidine, typically proceeds through a sequence of well-established organic reactions. These include condensation, addition, and cyclization steps, each with distinct mechanistic features.

Knoevenagel Condensation in Pyrimidine Synthesis

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction that plays a pivotal role in the synthesis of various heterocyclic compounds, including pyrimidines. wikipedia.orgslideshare.netchemistrylearner.com This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration step. wikipedia.orgchemistrylearner.com In the context of pyrimidine synthesis, this often entails the reaction of a compound containing an active methylene (B1212753) group (Z-CH₂-Z, where Z is an electron-withdrawing group) with an aldehyde or ketone. wikipedia.org

The mechanism of the Knoevenagel condensation is typically catalyzed by a weak base, such as an amine (e.g., piperidine (B6355638) or pyridine). chemistrylearner.com The base facilitates the deprotonation of the active methylene compound, generating a resonance-stabilized carbanion or enolate. chemistrylearner.com This nucleophilic species then attacks the carbonyl carbon of the aldehyde or ketone, forming an aldol-type addition product. chemistrylearner.com Subsequent elimination of a water molecule leads to the formation of an α,β-unsaturated compound. wikipedia.orgchemistrylearner.com Theoretical studies have shed light on the intricate details of this process, suggesting the involvement of iminium and enolate ions as key intermediates in piperidine-catalyzed reactions. acs.org The rate-determining step in some cases has been identified as the formation of the iminium ion. acs.org

A notable variation is the Doebner modification, where pyridine (B92270) is used as the solvent, and one of the electron-withdrawing groups on the nucleophile is a carboxylic acid. wikipedia.orgorganic-chemistry.org This modification often leads to decarboxylation following the condensation. organic-chemistry.org

Michael Addition Pathways

The Michael addition, or 1,4-conjugate addition, is another critical step in many pyrimidine syntheses. wikipedia.org This reaction involves the addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, the Michael acceptor. wikipedia.org In pyrimidine synthesis, the Michael acceptor is often the product of a preceding Knoevenagel condensation.

The nucleophile in a Michael reaction can be a carbanion, such as an enolate, or a heteroatom nucleophile like an amine or thiol. wikipedia.orgacs.org The reaction proceeds via the formation of a new single bond at the β-carbon of the unsaturated system. wikipedia.org For instance, the reaction of barbituric acid derivatives with nitroalkenes in the presence of diethylamine (B46881) and water follows a Michael addition pathway to yield pyrimidine derivatives. researchgate.net Lipase-catalyzed Michael additions of pyrimidine derivatives to acrylates have also been reported, offering a milder and more environmentally friendly approach. rsc.org

Intramolecular Cyclization Events

Following the initial condensation and addition reactions, an intramolecular cyclization step is often required to form the final pyrimidine ring. organic-chemistry.org This process involves the attack of a nucleophilic group within the molecule onto an electrophilic center, leading to the formation of a cyclic structure.

For example, a common strategy involves the reaction of an intermediate, formed through aza-Michael addition, which then undergoes intramolecular cyclization and subsequent dehydration or dehydrohalogenation to yield the pyrimidine ring. organic-chemistry.org The synthesis of certain pyrimidine-linked heterocyclic scaffolds explicitly utilizes intramolecular cyclization as a key step, often promoted by reagents like iodine in an alkaline solution or strong acids. Similarly, acid-catalyzed cyclization of 4-methyl-5-acetyl pyrimidine derivatives with salicylic (B10762653) aldehyde leads to the formation of a new heterocyclic system. sciprofiles.com

Rearrangement Mechanisms

In some instances, rearrangement reactions can occur during pyrimidine synthesis, leading to the formation of different isomeric products. While not a primary pathway for the synthesis of all pyrimidines, certain conditions can promote these transformations. For example, novel pyrimidine rearrangement reactions have been observed, leading to the synthesis of other heterocyclic systems like 4-formylimidazoles. wur.nl Understanding these potential rearrangements is crucial for controlling the selectivity of the desired pyrimidine product.

Kinetic Studies and Reaction Rate Determination

The study of reaction kinetics provides valuable insights into the rates of the individual steps involved in pyrimidine synthesis and helps in identifying the rate-determining step. This information is critical for optimizing reaction parameters such as temperature, concentration, and catalyst loading to maximize the yield and efficiency of the synthesis of this compound.

Role of Substituents on Reaction Mechanism and Selectivity

The electronic and steric properties of substituents on both the phenyl ring and the pyrimidine precursors can significantly influence the reaction mechanism and the selectivity of the synthesis.

The two chlorine atoms on the phenyl ring of this compound are electron-withdrawing groups. These substituents can affect the reactivity of the starting materials. For instance, in electrophilic substitution reactions on the pyrimidine ring, the presence of electron-withdrawing groups can influence the position of substitution. researchgate.netcsu.edu.au Conversely, the presence of electron-donating groups on the pyrimidine ring can activate it towards electrophilic attack. youtube.com

The nature of substituents can also impact the regioselectivity of reactions. In the synthesis of 4,6-disubstituted pyrimidines via Suzuki-Miyaura coupling, the reaction can predominantly yield the mono-arylated product. researchgate.net The position of substituents on a pyridine or pyrimidine ring has been shown to have a greater influence on biological activity than the position of the nitrogen atom within the ring, highlighting the importance of substituent effects. acs.org Furthermore, computational studies have examined the effect of electron-donating and electron-withdrawing substituents on the intramolecular hydrogen bonding and proton transfer processes in pyrimidine derivatives. researchgate.net

In the context of the synthesis of this compound, the dichlorophenyl group will influence the reactivity of the precursor molecules. For instance, if a dichlorobenzaldehyde is used as a starting material in a Knoevenagel condensation, the electron-withdrawing chlorine atoms will affect the electrophilicity of the carbonyl carbon. Similarly, during the construction of the pyrimidine ring, the electronic nature of the substituents will guide the cyclization and any subsequent reactions.

Reactivity Profiles and Transformation Chemistry of 2 2,3 Dichlorophenyl Pyrimidine

Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Ring

The pyrimidine ring is characterized as a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. scialert.netbhu.ac.in This π-deficiency deactivates the ring towards electrophilic attack and facilitates nucleophilic substitution. bhu.ac.inwikipedia.org

The two nitrogen atoms in the pyrimidine ring exert a strong electron-withdrawing effect, which significantly reduces the electron density of the ring, making electrophilic aromatic substitution challenging. bhu.ac.inwikipedia.org This effect is more pronounced than in pyridine (B92270). wikipedia.org Consequently, electrophilic attack on an unactivated pyrimidine ring is difficult. bhu.ac.in However, the C-5 position is the least electron-deficient position on the pyrimidine ring and is, therefore, the most favorable site for electrophilic substitution. scialert.netwikipedia.orgresearchgate.net Reactions such as nitration and halogenation can occur at the C-5 position, particularly when the ring is activated by electron-donating groups. scialert.netwikipedia.org

Conversely, the electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic attack. wikipedia.org The C-2, C-4, and C-6 positions are electron-deficient and are thus the primary sites for nucleophilic substitution. wikipedia.orgresearchgate.net The presence of good leaving groups, such as halogens, at these positions facilitates nucleophilic aromatic substitution (SNAr) reactions. bhu.ac.in For instance, the chlorine atoms in 2,4-dichloropyrimidines are readily displaced by nucleophiles. wuxiapptec.com While C-4 substitution is often favored in 2,4-dichloropyrimidines, the regioselectivity can be influenced by substituents on the ring. wuxiapptec.comresearchgate.net

Halogenation and Other Functional Group Interconversions Involving the Pyrimidine Core

Halogenation of the pyrimidine core typically occurs via electrophilic substitution at the C-5 position, especially when the ring is activated. scialert.net Direct halogenation of unactivated pyrimidines is less common. bhu.ac.in However, halogenated pyrimidines are important intermediates in organic synthesis, often prepared from the corresponding pyrimidones by reaction with reagents like phosphorus oxychloride. bhu.ac.in These halogenated pyrimidines can then undergo various functional group interconversions through nucleophilic substitution reactions. bhu.ac.in For example, chloro-pyrimidines can be converted to amino-pyrimidines by reaction with amines. wikipedia.org Recent methods have also been developed for the efficient C-5 halogenation of pyrimidine-based nucleosides using N-halosuccinimides. elsevierpure.com

Reactivity of the Dichlorophenyl Substituent: Ortho-Effects and Steric Hindrance

The presence of a substituent at the ortho position (the chlorine at position 2 of the phenyl ring) can lead to what is known as the "ortho effect." wikipedia.orgvedantu.com This effect is a combination of steric and electronic factors. wikipedia.org Steric hindrance caused by the ortho substituent can force the phenyl ring to twist out of the plane of the pyrimidine ring. wikipedia.org This can impact the conjugation between the two ring systems. Furthermore, steric hindrance from bulky substituents can influence the regioselectivity of reactions by shielding certain positions from attack. acs.orgacs.orglibretexts.org For example, bulky groups can hinder reactions at the adjacent positions on both the phenyl and pyrimidine rings. acs.orgacs.org

Regioselectivity and Stereoselectivity in Derivatization

The regioselectivity of derivatization reactions on 2-(2,3-dichlorophenyl)pyrimidine is a critical aspect, determined by the electronic and steric factors discussed previously. In nucleophilic substitution reactions on the pyrimidine ring, the positions (C-4 and C-6) are generally favored. However, the presence of the dichlorophenyl group at C-2 and its associated steric bulk can influence this selectivity. For instance, in nucleophilic aromatic substitution reactions of 2,4-dichloropyrimidines, while C-4 is typically the preferred site of attack, substituents at other positions can alter this preference, sometimes leading to C-2 selectivity. wuxiapptec.comresearchgate.net

Stereoselectivity becomes important when chiral reagents or catalysts are used, or when new stereocenters are formed during a reaction. The specific geometry of the starting material and the reaction mechanism will dictate the stereochemical outcome. For example, in the nucleophilic ring opening of related pyrimidine derivatives, the stereoselectivity was found to be dependent on the nucleophile used. nih.gov

Oxidative and Reductive Transformations

The pyrimidine ring can undergo both oxidative and reductive transformations. Reduction of the pyrimidine ring can lead to dihydropyrimidines and tetrahydropyrimidines. wikipedia.orgumich.edu For instance, pyrimidine can be hydrogenated to give tetrahydropyrimidine. wikipedia.org The catabolism of pyrimidines in biological systems involves reductive pathways where uracil (B121893) and thymine (B56734) are reduced by dihydropyrimidine (B8664642) dehydrogenase. umich.edu

Oxidative transformations are also known. For example, some bacteria utilize an oxidative pathway to break down pyrimidines. umich.edu In synthetic chemistry, the pyrimidine ring can be N-oxidized using peracids. wikipedia.org The presence of the dichlorophenyl group can influence the susceptibility of the molecule to both oxidation and reduction, affecting both the pyrimidine and the phenyl rings. Recent studies have also shown that pyrimidines play a role in maintaining mitochondrial pyruvate (B1213749) oxidation. nih.gov

Advanced Spectroscopic and Structural Characterization of 2 2,3 Dichlorophenyl Pyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectral Analysis: Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum would provide the precise location (chemical shift, δ) and multiplicity (splitting pattern) of each hydrogen atom in the molecule. Protons on the pyrimidine (B1678525) ring and the dichlorophenyl ring would exhibit distinct signals. The protons of the pyrimidine ring typically appear at lower field (higher ppm values) due to the electron-withdrawing effect of the nitrogen atoms. For unsubstituted pyrimidine, these signals are found at δ 9.27 (H2), 8.78 (H4, H6), and 7.37 (H5). In 2-(2,3-dichlorophenyl)pyrimidine, the C2 proton is substituted, and the remaining H4, H5, and H6 protons would show characteristic shifts and coupling patterns (doublets and triplets). The three adjacent protons on the dichlorophenyl ring would form a complex splitting pattern (multiplet) in the aromatic region, typically between 7.0 and 8.0 ppm.

¹³C NMR Spectral Analysis: Carbon Environments

The ¹³C NMR spectrum would show a distinct signal for each unique carbon atom in the molecule. The chemical shifts would indicate the type of carbon (aliphatic, aromatic, heteroaromatic). The carbon atoms of the pyrimidine ring are typically found in the range of δ 120-160 ppm. chemicalbook.com The carbon atoms of the dichlorophenyl ring would also appear in the aromatic region, with the carbons directly bonded to chlorine atoms showing shifts influenced by the halogen's electronegativity and heavy-atom effect. Carbons in similar compounds, such as 4-(2-bromophenyl)pyrimidine, show signals in the range of δ 121-166 ppm. rsc.org

Advanced NMR Techniques (e.g., 2D NMR) for Structural Elucidation

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to trace the connectivity of protons within the pyrimidine and dichlorophenyl rings.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): This would establish correlations between protons and the carbon atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in confirming the connection between the dichlorophenyl ring and the pyrimidine ring by showing a correlation between the phenyl protons and the C2 carbon of the pyrimidine, and vice-versa.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₀H₆Cl₂N₂), the exact mass would be calculated. The presence of two chlorine atoms would produce a characteristic isotopic pattern for the molecular ion (M⁺), with M+2 and M+4 peaks having predictable relative intensities due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Electron impact (EI) ionization would likely cause fragmentation, with potential cleavage of the bond between the two rings, leading to fragments corresponding to the dichlorophenyl cation and the pyrimidine ring. sapub.org

Infrared (IR) Spectroscopy: Vibrational Modes and Functional Group Identification

IR spectroscopy identifies the functional groups and vibrational modes within a molecule. The spectrum of this compound would be expected to show characteristic absorption bands:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

C=C and C=N stretching: These appear in the 1400-1600 cm⁻¹ region and are characteristic of the pyrimidine and benzene (B151609) rings. core.ac.ukresearchgate.net

C-H in-plane and out-of-plane bending: These vibrations in the 1000-1300 cm⁻¹ and 650-900 cm⁻¹ regions, respectively, are diagnostic of the substitution pattern on the aromatic rings.

C-Cl stretching: Strong absorptions typically found in the 600-800 cm⁻¹ region.

X-ray Crystallography for Solid-State Structural Determination

If a suitable single crystal of the compound could be grown, X-ray crystallography would provide the definitive solid-state structure. This technique would determine precise bond lengths, bond angles, and the dihedral angle between the planes of the pyrimidine and dichlorophenyl rings. It would also reveal intermolecular interactions, such as π-π stacking, that govern the packing of molecules in the crystal lattice. While crystal structures for the parent pyrimidine are known nih.gov, no published data exists for this compound.

Crystal Packing and Intermolecular Interactions

These interactions may include:

Halogen Bonding: The chlorine atoms on the phenyl ring can act as halogen bond donors, interacting with electron-rich sites on adjacent molecules, such as the nitrogen atoms of the pyrimidine ring. This type of non-covalent interaction plays a significant role in directing the crystal packing of halogenated organic compounds.

π-π Stacking: The aromatic nature of both the pyrimidine and dichlorophenyl rings allows for π-π stacking interactions. These can occur in either a face-to-face or offset arrangement, contributing to the stabilization of the crystal structure.

C-H···N and C-H···Cl Hydrogen Bonds: Weak hydrogen bonds, such as those between carbon-hydrogen bonds and the nitrogen atoms of the pyrimidine ring or the chlorine atoms, are also expected to be present. These interactions, although weaker than conventional hydrogen bonds, collectively contribute to the cohesion of the crystal lattice.

The interplay of these various intermolecular forces would ultimately determine the specific crystal system, space group, and unit cell parameters of this compound.

Conformational Analysis in the Solid State

The conformation of this compound in the solid state refers to the relative orientation of the pyrimidine and dichlorophenyl rings. This is primarily defined by the torsion angle around the C-C single bond connecting the two rings.

| Structural Parameter | Description | Expected Influence on Conformation |

| Torsion Angle (C-C) | The dihedral angle between the plane of the pyrimidine ring and the plane of the dichlorophenyl ring. | The value of this angle will determine the degree of planarity or twist in the molecule. Steric hindrance between the ortho-substituted chlorine atom and the pyrimidine ring likely forces a non-planar conformation. |

| Ring Planarity | The degree to which the atoms of the pyrimidine and dichlorophenyl rings lie in the same plane. | Aromatic rings are generally planar, but minor deviations can occur due to crystal packing forces. |

The specific conformation adopted in the solid state is a balance between intramolecular forces, such as steric hindrance, and intermolecular forces within the crystal lattice. A twisted conformation is highly probable to minimize steric clash between the chlorine atom at the 2-position of the phenyl ring and the pyrimidine ring.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This experimental data is then compared with the theoretical percentages calculated from the compound's empirical formula to verify its composition. For this compound, the empirical formula is C₁₀H₆Cl₂N₂.

The theoretical elemental composition can be calculated as follows:

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.01 | 10 | 120.10 | 52.89 |

| Hydrogen (H) | 1.01 | 6 | 6.06 | 2.67 |

| Chlorine (Cl) | 35.45 | 2 | 70.90 | 31.22 |

| Nitrogen (N) | 14.01 | 2 | 28.02 | 12.34 |

| Total | 227.08 | 100.00 |

Experimental determination of the elemental composition of a synthesized sample of this compound would be expected to yield values closely corresponding to these theoretical percentages, thereby confirming its empirical formula.

Computational Chemistry and Theoretical Investigations of 2 2,3 Dichlorophenyl Pyrimidine

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) has become a standard method for investigating the geometric and electronic properties of molecules due to its balance of accuracy and computational cost. nih.gov It is used to optimize molecular structures, predict vibrational frequencies, and calculate various electronic parameters.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. reddit.comyoutube.com For organic molecules containing heteroatoms like nitrogen and chlorine, a combination of a suitable hybrid functional and a sufficiently large basis set is crucial for obtaining reliable results.

Commonly, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is employed for such systems. nih.govresearchgate.net This functional incorporates both exchange and correlation effects, providing a good description of molecular properties.

Regarding basis sets, Pople-style basis sets such as 6-31G(d,p) or 6-311G(d,p) are frequently used. These are split-valence basis sets, meaning they use multiple functions to describe the valence electrons, which are most important for chemical bonding. youtube.com The addition of polarization functions (d,p) allows for more flexibility in describing the shape of the electron density, which is particularly important for accurately representing bond angles and dihedral angles. youtube.comgaussian.com For even higher accuracy, especially when studying intermolecular interactions or electronic properties, correlation-consistent basis sets like aug-cc-pVDZ may be utilized. researchgate.netarxiv.orgresearchgate.net The "aug" prefix indicates the addition of diffuse functions, which are essential for describing the behavior of electrons far from the nucleus. youtube.com

A typical computational approach for 2-(2,3-dichlorophenyl)pyrimidine would involve geometry optimization using the B3LYP functional combined with a basis set like 6-311++G(d,p) to accurately model its structure. scienceopen.com

A key validation of theoretical calculations is the comparison of computed structural parameters with experimental data, typically obtained from X-ray crystallography. For pyrimidine (B1678525) derivatives, DFT calculations have shown excellent agreement with experimental findings. nih.gov

While specific experimental crystallographic data for this compound is not detailed in the provided search results, the general trend for related structures suggests that a well-chosen DFT model would yield geometric parameters in strong agreement with experimental values.

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. Computational methods provide invaluable tools to analyze this structure in detail.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain and predict chemical reactivity. wikipedia.orglibretexts.orgnumberanalytics.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap suggests that the molecule is more reactive. numberanalytics.com

For pyrimidine derivatives, the HOMO is often distributed over the pyrimidine ring and any electron-donating substituents, while the LUMO is typically localized on the pyrimidine ring, making it susceptible to nucleophilic attack. The HOMO and LUMO energy values and their gap can be calculated using DFT. These values are instrumental in understanding the molecule's electronic transitions and its potential as a reactive species in chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Note: These are example values and would need to be calculated using specific DFT methods.

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. wikipedia.orgwisc.edu It allows for the investigation of intramolecular interactions, such as hyperconjugation, which involves the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty antibonding orbital. researchgate.net

These interactions, referred to as donor-acceptor interactions, stabilize the molecule. The stabilization energy (E(2)) associated with these interactions can be quantified using second-order perturbation theory within the NBO framework. wisc.edu For this compound, NBO analysis can reveal significant interactions between the lone pairs of the nitrogen atoms in the pyrimidine ring and the antibonding orbitals of the phenyl ring, as well as interactions involving the chlorine substituents. This analysis provides a deeper understanding of the electron distribution and the nature of the chemical bonds within the molecule. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. uni-muenchen.delibretexts.org The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. researchgate.netresearchgate.net These areas are often associated with lone pairs of heteroatoms. Blue regions, on the other hand, represent areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. researchgate.netresearchgate.net Green and yellow regions denote areas with intermediate potential.

For this compound, the MEP map would likely show negative potential (red) around the nitrogen atoms of the pyrimidine ring due to their lone pairs, making them sites for protonation or coordination to metal ions. scienceopen.comresearchgate.net The hydrogen atoms and the regions around the chlorine atoms might exhibit positive potential (blue), indicating them as potential sites for nucleophilic interaction. The MEP map provides a comprehensive picture of the molecule's electrostatic landscape, offering valuable insights into its intermolecular interactions and chemical reactivity. researchgate.net

Applications of 2 2,3 Dichlorophenyl Pyrimidine in Advanced Organic Synthesis

Utilization as a Building Block in Complex Chemical Architectures

The pyrimidine (B1678525) ring is a recognized building block for the creation of functionalized π-conjugated materials due to its electron-withdrawing nature and aromaticity. growingscience.com These characteristics are desirable for applications in materials science, including liquid crystals and luminescent materials. growingscience.com The substitution pattern on the pyrimidine core can be strategically manipulated to fine-tune the electronic and photophysical properties of the resulting complex molecules. nih.gov

While pyrimidine derivatives, in general, are widely employed in the construction of complex chemical architectures, a detailed survey of the scientific literature does not yield specific examples where 2-(2,3-Dichlorophenyl)pyrimidine is explicitly used as a primary building block for such purposes. The research in this area tends to focus on more broadly substituted or functionalized pyrimidines. humanjournals.comnih.gov

Role as an Intermediate in the Synthesis of Fused Heterocyclic Systems

The fusion of a second heterocyclic or carbocyclic ring to a pyrimidine core gives rise to a plethora of bicyclic systems with significant chemical and biological importance. The following sections explore the potential role of This compound as an intermediate in the synthesis of several key fused heterocyclic systems. It is important to note that while general synthetic routes to these systems are well-documented, the direct utilization of This compound as a starting material is not prominently reported in the available scientific literature. The discussions below, therefore, outline the general synthetic strategies for these classes of compounds.

Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are a class of privileged heterocyclic scaffolds, with certain derivatives finding applications in medicinal chemistry. researchgate.net The synthesis of these systems can be broadly categorized into methods starting from a pre-formed pyrimidine ring or a pre-formed pyridine (B92270) ring. researchgate.net

A common approach involves the cyclization of a suitably functionalized 2-aminopyridine (B139424) derivative. For example, the reaction of an o-aminonicotinonitrile with an acylating or thioacylating agent can lead to an intermediate that undergoes intramolecular heterocyclization to yield the pyrido[2,3-d]pyrimidine (B1209978) core. rsc.orgnih.gov

Another strategy employs a pre-formed pyrimidine. For instance, a 4-aminopyrimidine (B60600) bearing a functional group at the C5 position can undergo cyclization to form the fused pyridine ring. researchgate.net While various substituted pyrimidines are used in these syntheses, the literature does not provide specific examples starting from This compound .

A general representation of the synthesis of 2-arylpyrido[2,3-d]pyrimidines is outlined in the table below.

| Starting Material | Reagent | Product | Reference |

| o-aminonicotinamide | Acid chloride (e.g., benzoyl chloride, 2,4-dichlorobenzoyl chloride) | 2-Arylpyrido[2,3-d]pyrimidine | rsc.org |

| N-cyclohexyl pyridone | Diethyl oxalate | Ethyl 5-(4-chlorophenyl)-6-cyano-8-cyclohexyl-4,7-dioxo-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-2-carboxylate | Current time information in Bangalore, IN. |

| N-cyclohexyl pyridone | Carbon disulfide | 5-(4-Chlorophenyl)-8-cyclohexyl-4,7-dioxo-2-thioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile | Current time information in Bangalore, IN. |

Pyrano[2,3-d]pyrimidines

Pyrano[2,3-d]pyrimidines are another important class of fused heterocycles. A prevalent method for their synthesis is a one-pot, three-component condensation reaction. ias.ac.in This typically involves an active methylene (B1212753) compound like barbituric acid or thiobarbituric acid, an aldehyde, and malononitrile. ias.ac.inrsc.org The reaction often proceeds through a tandem Knoevenagel-Michael cyclocondensation pathway. rsc.org

While this multicomponent approach allows for a variety of substituents on the final pyrano[2,3-d]pyrimidine scaffold, the direct involvement of This compound as a reactant or intermediate is not described in the surveyed literature.

The following table summarizes a general multicomponent synthesis of pyrano[2,3-d]pyrimidine derivatives.

| Component 1 | Component 2 | Component 3 | Catalyst | Product | Reference |

| Thiobarbituric acid | p-Chlorobenzaldehyde | Malononitrile | Fe3O4, ZnO, or Mn3O4 nanoparticles | Pyrano[2,3-d]pyrimidine derivative | ias.ac.in |

| Barbituric acid | Aryl aldehyde | Malononitrile | Dibutylamine (DBA) | Annulated pyrano[2,3-d]pyrimidine derivative | rsc.org |

Furo[2,3-d]pyrimidines

The furo[2,3-d]pyrimidine (B11772683) scaffold is present in a number of compounds with interesting biological properties. researchgate.net A common synthetic route to this heterocyclic system starts from substituted 2-aminofuran-3-carbonitriles. researchgate.net These precursors can react with orthoformates to yield an intermediate that, upon treatment with reagents like semicarbazide (B1199961) hydrochloride, cyclizes to form the furo[2,3-d]pyrimidine core. researchgate.net

Another approach involves a multicomponent reaction, for example, the condensation of acetophenone (B1666503) derivatives, aryl aldehydes or potassium iodide, malononitrile, and a chlorine source to afford 2,4-dichloro-substituted furo[2,3-d]pyrimidines. scispace.com There are no specific documented instances of This compound being used to construct the furo[2,3-d]pyrimidine system.

A general synthesis of furo[2,3-d]pyrimidine derivatives is presented in the table below.

| Starting Material | Reagents | Product | Reference |

| 2-Aminofuran-3-carbonitrile | 1. Triethylorthoformate 2. Semicarbazide hydrochloride | (4-Imino-furo[2,3-d]pyrimidine-3-yl)urea derivative | researchgate.net |

| Acetophenone derivative, Potassium iodide, Malononitrile, Carbon tetrachloride | Ceric ammonium (B1175870) nitrate (B79036) (CAN), HTPB | 2,4-Dichloro furo[2,3-d]pyrimidine derivative | scispace.com |

| 5-Acetyl-6-methylfuro[2,3-d]pyrimidin-4(3H)-one | Substituted benzaldehyde, NaOH | (E)-5-(3-(substituted phenyl)acryloyl)-6-methylfuro[2,3-d]pyrimidin-4(3H)-one | nih.gov |

Thieno[2,3-d]pyrimidines

Thieno[2,3-d]pyrimidines are bioisosteres of the purine (B94841) scaffold and have garnered significant attention in medicinal chemistry. duke.edu Their synthesis can be achieved by constructing the pyrimidine ring onto a pre-existing thiophene (B33073) or vice versa. A common method involves the use of 2-aminothiophene-3-carboxylate derivatives, which can be cyclized with various one-carbon synthons. duke.edu For instance, reaction with isocyanates or isothiocyanates followed by base-mediated cyclization yields thieno[2,3-d]pyrimidinones. duke.edu

Although a variety of substituted pyrimidines can be envisioned as starting points for the annulation of the thiophene ring, the scientific literature does not provide examples where This compound is explicitly used for this purpose.

The table below outlines a general synthesis of thieno[2,3-d]pyrimidine (B153573) derivatives.

| Starting Material | Reagents | Product | Reference |

| 2-Aminothiophene-3-carboxylate | 1. N-Ethylisocyanate 2. Ethanolic NaOH | 3-Ethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | duke.edu |

| Ethyl 2-amino-4-isopropylthiophene-3-carboxylate | 1. Methyl isothiocyanate 2. Aqueous NaOH | 5-Isopropyl-2-mercapto-3-methylthieno[2,3-d]pyrimidin-4-one | duke.edu |

| Pyranone, malononitrile, sulfur powder | Triethylamine, then DMF-DMA, then aniline (B41778) derivatives | N-Aryl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine |

Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are another class of fused N-heterocyclic compounds with diverse applications. The most common synthetic strategy involves the cyclocondensation of a 3-aminopyrazole (B16455) derivative with a 1,3-bielectrophilic species. nih.gov The nature of the 1,3-bielectrophile dictates the substitution pattern on the resulting pyrazolo[1,5-a]pyrimidine (B1248293) ring. For instance, condensation with isoflavones can lead to 5,6- or 6,7-diarylpyrazolo[1,5-a]pyrimidines depending on the reaction conditions. nih.gov

The use of This compound as a direct precursor for the synthesis of pyrazolo[1,5-a]pyrimidines is not documented in the reviewed scientific literature.

A general method for the synthesis of pyrazolo[1,5-a]pyrimidines is shown in the table below.

| Starting Material | Reagent | Conditions | Product | Reference |

| Isoflavone | 3-Aminopyrazole | Microwave irradiation | 5,6-Diarylpyrazolo[1,5-a]pyrimidine | nih.gov |

| Isoflavone | 3-Aminopyrazole | Conventional heating | 6,7-Diarylpyrazolo[1,5-a]pyrimidine | nih.gov |

| 3-Methyl-1H-pyrazol-5-amine | β-Enaminone | Acetic acid, reflux | 7-Aryl-3-methylpyrazolo[1,5-a]pyrimidine | nih.gov |

Derivatization Strategies for Novel Chemical Entities

There is no specific information available in the reviewed literature detailing the derivatization of This compound to form novel chemical entities.

While general strategies for modifying the pyrimidine ring are well-established, including nucleophilic aromatic substitution (SNAr), cross-coupling reactions, and condensations, no documents were found that apply these techniques specifically to this compound. youtube.comorganic-chemistry.org Research on related compounds, such as pyrido[2,3-d]pyrimidines, often involves building the fused ring system from simpler pyrimidine precursors rather than derivatizing a pre-formed complex pyrimidine like the one . rsc.orgnih.gov

Influence on Reaction Efficiency and Selectivity in Subsequent Synthetic Steps

Due to the lack of studies involving This compound as a reactant or intermediate, there is no available data on its influence on the efficiency or selectivity of subsequent chemical reactions.

Scientific literature does discuss the factors influencing selectivity in the reactions of other dichloropyrimidines. For instance, the regioselectivity of nucleophilic substitution on 2,4-dichloropyrimidine (B19661) is a well-studied area, where factors like the nature of the nucleophile and reaction conditions determine whether substitution occurs at the C2 or C4 position. Similarly, the electronic and steric effects of substituents play a crucial role in directing the outcomes of palladium-catalyzed reactions on pyridone and pyrimidine rings. snnu.edu.cn However, without experimental data for this compound, any discussion of its specific influence would be speculative.

Structure Activity Relationship Sar Methodologies Applied to 2 2,3 Dichlorophenyl Pyrimidine Derivatives

Correlating Structural Modifications with Chemical Reactivity

The chemical reactivity of 2-(2,3-Dichlorophenyl)pyrimidine derivatives can be systematically altered by introducing various functional groups. The synthesis of related structures, such as pyrido[2,3-d]pyrimidin-4(1H)-one derivatives, provides a clear example of how initial structural modifications direct chemical outcomes. nih.gov In these syntheses, the reaction of 6-aminothiouracil with various chalcones (1,3-diaryl-2-propen-1-ones) leads to the formation of a fused pyrimidine (B1678525) system. The nature of the substituents on the chalcones directly influences the final product. nih.gov

For instance, modifying the aryl groups on the chalcone (B49325) precursors allows for the introduction of a wide range of substituents onto the resulting pyridopyrimidine core. This demonstrates a direct correlation between the structure of the starting materials and the chemical identity of the final, more complex molecule.

Table 1: Examples of Structural Modifications in the Synthesis of Pyrimidine Derivatives

| Starting Chalcone Substituent (on Phenyl Ring) | Resulting Pyrido[2,3-d]pyrimidine (B1209978) Derivative | Reference |

| 4-Chloro | 7-(4-Chlorophenyl)-5-phenyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one | nih.gov |

| 4-Methoxy | 7-(4-Methoxyphenyl)-5-phenyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one | nih.gov |

| 4-Methyl | 7-(4-Methylphenyl)-5-phenyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one | nih.gov |

Further reactions, such as the nucleophilic attack of hydrazine (B178648) hydrate (B1144303) on these thioxo-derivatives, create 2-hydrazinylpyrido[2,3-d]pyrimidin-4(3H)-one compounds. nih.gov Subsequent cyclocondensation with reagents like ethyl chloroformate yields tetracyclic systems. nih.gov Each step illustrates that specific structural features are required for a given chemical transformation, highlighting the relationship between structure and reactivity.

Computational Approaches in SAR Studies

Computational chemistry offers powerful tools to investigate the SAR of this compound derivatives at a molecular level. These methods provide insights into the molecule's conformational possibilities, electronic distribution, and potential for intermolecular interactions.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another. While typically used to model the interaction between a ligand and a protein's active site, the principles of docking can be applied to understand the theoretical binding potential of a molecule like this compound in a more general sense. nih.govrsc.org This involves analyzing the types of non-covalent interactions the molecule can form, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, within a hypothetical binding pocket.

The this compound scaffold possesses distinct features that govern its theoretical binding:

Hydrogen Bond Acceptors: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors.

Hydrophobic Regions: The dichlorophenyl ring provides a significant hydrophobic surface.

π-π Stacking: Both the pyrimidine and the phenyl rings can participate in π-π stacking interactions with aromatic residues in a binding site.

Studies on related pyrimidine derivatives show that these interactions are key to their binding modes. For example, in a docking study of pyrimidine derivatives, hydrogen bonding and hydrophobic interactions were identified as crucial for binding. nih.gov The binding energy, a score calculated by the docking program, indicates the strength of the interaction.

Table 2: Theoretical Interactions and Docking Scores for Various Pyrimidine Derivatives

| Derivative Class | Key Theoretical Interactions Observed | Example Binding Energy (kcal/mol) | Reference |

| Pyrido[2,3-d]pyrimidine | Hydrogen bond with cyano-group | -20.84 | rsc.org |

| 2-Phenylpyrimidine Coumarin | Hydrogen bonding and hydrophobic interactions | Not specified | nih.gov |

| 4-Phenyl-6-(substituted phenyl)pyrimidin-2-amine | Hydrogen bonds, hydrophobic interactions | -7.9 | nih.gov |

For this compound, the chlorine atoms would further influence its binding profile by contributing to halogen bonding and altering the electronic nature of the phenyl ring.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to a specific property. researchgate.netmdpi.com In the context of chemical properties, QSAR can be used to predict characteristics such as solubility, lipophilicity (logP), and reactivity without the need for experimental measurement. conicet.gov.ar

The process involves calculating a set of numerical parameters, or "descriptors," that characterize the molecule's topology, geometry, and electronic features. A statistical method, such as multiple linear regression (MLR), is then used to build a model that correlates these descriptors with the property of interest. nih.gov

A QSAR study on 2-(4-methylsulphonylphenyl)pyrimidine derivatives identified several key descriptors that influence their activity. nih.gov These descriptors, which quantify atomic properties and the presence of specific structural fragments, can be applied to understand the chemical properties of this compound.

Table 3: Key Descriptors in QSAR Models for Phenylpyrimidine Derivatives

| Descriptor | Description | Type of Influence | Reference |

| Me | Mean atomic Sanderson electronegativity | Electronic | nih.gov |

| Mp | Mean atomic polarizability | Electronic/Steric | nih.gov |

| GATS1p | Geary autocorrelation of lag 1, weighted by atomic polarizabilities | Spatial/Electronic | nih.gov |

| nRORPh | Number of aromatic ether functionalities | Structural Feature | nih.gov |

| H-050 | Number of H atoms attached to a heteroatom | Structural Feature | nih.gov |

These models demonstrate that properties like electronegativity and polarizability are central to the molecular behavior of the phenylpyrimidine core. nih.gov For this compound, the high electronegativity of the chlorine atoms would significantly impact the values of these descriptors and, consequently, its predicted chemical properties.

Influence of Substituent Effects on Overall Molecular Behavior

The electronic nature of substituents determines whether they pull electron density from or push it into the aromatic system.

Electron-Withdrawing Groups (EWGs): The two chlorine atoms on the phenyl ring of this compound are classic examples of EWGs. Through their inductive effect (-I), they pull electron density away from the phenyl ring. This, in turn, makes the phenyl group more electron-deficient. The pyrimidine ring itself is an electron-deficient system due to the electronegativity of its nitrogen atoms. mdpi.com

Electron-Donating Groups (EDGs): In contrast, EDGs like methoxy (B1213986) (-OCH3) or amino (-NH2) groups push electron density into the ring system via a resonance effect (+M). nih.govfrontiersin.org

Structure-activity relationship studies on related pyrido[2,3-d]pyrimidine derivatives found that the presence of an electron-donating group, such as a methoxy group at the 4-position of a phenyl substituent, was beneficial for certain biological activities. nih.gov This suggests that modulating the electronic profile of the molecule by adding EDGs can significantly alter its interactions. The electronic properties of substituents have been shown to affect the electron density on key parts of the molecule, influencing interactions. mdpi.com

Table 4: Impact of Electronic Substituent Effects on Molecular Properties

| Substituent Type | Example Group | Effect on Aromatic Ring | Consequence for Molecular Behavior | Reference |

| Electron-Withdrawing | -Cl, -CF3 | Decreases electron density | Increases acidity, alters reduction potential | frontiersin.orgutk.edu |

| Electron-Donating | -OCH3, -N(CH3)2 | Increases electron density | Enhances reactivity towards electrophiles, alters oxidation potential | nih.govfrontiersin.org |

Steric Effects

Steric effects relate to the size and spatial arrangement of atoms and functional groups within a molecule. In this compound, the chlorine atoms at the 2- and 3-positions of the phenyl ring introduce significant steric bulk.

This steric hindrance has several consequences:

Conformational Preference: The steric bulk influences the molecule's preferred conformation, which in turn affects how it can interact with other molecules or surfaces. Studies have shown that substituents can cause a phenyl ring to orient "out of the plane," which can be crucial for its interactions. mdpi.com

Shielding: The chlorine atoms can sterically shield neighboring atoms from chemical attack, thereby influencing the molecule's reactivity.

The acidifying effect of phenyl groups can be attenuated by steric effects when bulky groups are present. utk.edu This demonstrates that steric factors can sometimes override electronic effects in determining a molecule's chemical properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.